molecular formula C9H9N3O2 B8345064 3-Amino-6-methoxy-[1,5]naphthyridin-4-ol

3-Amino-6-methoxy-[1,5]naphthyridin-4-ol

Cat. No.: B8345064
M. Wt: 191.19 g/mol
InChI Key: IUACOLUAPJMTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-methoxy-[1,5]naphthyridin-4-ol is a functionalized 1,5-naphthyridine derivative of significant interest in pharmaceutical and agrochemical research. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral properties . This specific compound serves as a versatile synthetic intermediate. The presence of multiple functional groups—including the amino, methoxy, and hydroxy substituents—provides handles for further chemical modification via cross-coupling reactions, nucleophilic substitutions, and other transformations to create diverse compound libraries for structure-activity relationship (SAR) studies . Research into similar 8-hydroxynaphthyridine compounds has demonstrated their potential as potent agents against infectious diseases. For instance, close analogues have been investigated as promising starting points for the development of new treatments for Visceral Leishmaniasis, a neglected tropical disease, showcasing the value of this chemotype in antiparasitic drug discovery . Furthermore, such naphthyridine derivatives are explored as ligands for metal complexes and in the development of materials for organic electronics . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-amino-6-methoxy-1H-1,5-naphthyridin-4-one

InChI

InChI=1S/C9H9N3O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,10H2,1H3,(H,11,13)

InChI Key

IUACOLUAPJMTAO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC=C(C2=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
3-Amino-6-methoxy-[1,5]naphthyridin-4-ol -NH₂ (3), -OCH₃ (6), -OH (4) C₉H₈N₃O₂ 206.18 High hydrogen-bonding capacity; potential enzyme inhibition
3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol -F (3), -OCH₃ (6), -OH (4) C₉H₇FN₂O₂ 210.17 Enhanced metabolic stability due to fluorine’s electronegativity; similar solubility
6-Methoxy-1,5-naphthyridine-4-carboxylic acid -COOH (4), -OCH₃ (6) C₁₀H₈N₂O₃ 204.19 High polarity; salt formation potential; possible use in coordination chemistry
6-Methoxy-1,7-naphthyridin-4(1H)-one -OCH₃ (6), -C=O (4) C₉H₈N₂O₂ 176.17 Ketone group increases planarity; altered aromaticity vs. 1,5-naphthyridines
N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (e.g., Compound 67) -CONHR (3), -alkyl (1), -C=O (4) C₂₆H₃₅N₃O₂ 422.58 Increased lipophilicity; demonstrated cytotoxicity (e.g., K562 cells)
(R)-1-(6-methoxy-[1,5]-naphthyridin-4-yl)-pyrrolidin-3-ylamine -pyrrolidinylamine (4), -OCH₃ (6) C₁₃H₁₆N₄O 244.29 Conformational rigidity from pyrrolidine; enhanced receptor binding

Functional Group Impact on Bioactivity

  • Amino vs. Fluoro at Position 3: The amino group in the target compound enables hydrogen bonding, critical for interactions with topoisomerases or microbial targets . In contrast, the fluoro analog (3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol) exhibits greater metabolic stability due to fluorine’s resistance to oxidative degradation, though it may lack direct hydrogen-bonding interactions .
  • Carboxylic Acid vs. Hydroxyl at Position 4 : The carboxylic acid in 6-Methoxy-1,5-naphthyridine-4-carboxylic acid increases acidity (pKa ~2-3) compared to the hydroxyl group (pKa ~10), influencing solubility and ionizability under physiological conditions .
  • Pyrrolidinylamine vs.

Positional Isomerism and Ring Effects

  • 1,5- vs. 1,7-Naphthyridine Cores: The 1,5-naphthyridine core in the target compound offers distinct electronic properties compared to 1,7-naphthyridines (e.g., 6-Methoxy-1,7-naphthyridin-4(1H)-one).
  • Antimicrobial and Anticancer Activities: 1,5-Naphthyridines with methoxy and amino groups (e.g., pyronaridine I) show potent antimalarial activity, while benzo[b]naphthyridines demonstrate cytotoxicity against cancer cells (e.g., HL-60, HeLa) . The target compound’s substituents may similarly target parasitic or proliferative pathways.

Q & A

Q. What are the common synthetic routes for 3-Amino-6-methoxy-[1,5]naphthyridin-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine derivatives. For example, nitro-substituted intermediates (e.g., 3-nitro-1,5-naphthyridine) can be reduced using hydrogen gas with palladium on carbon (Pd/C) under controlled pressure (1–3 atm) to yield the amino group . Methoxy groups are introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures (80–100°C). Purification often employs column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Optimization focuses on solvent polarity, catalyst loading, and reaction time to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing 3-Amino-6-methoxy-[1,5]naphthyridin-4-ol?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming substitution patterns. For instance, the methoxy group (-OCH₃) appears as a singlet near δ 3.9 ppm in 1H NMR, while aromatic protons show splitting patterns indicative of naphthyridine ring geometry .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) in positive mode is preferred for detecting protonated ions [M+H]+ .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for the amino group) .

Q. What reactive sites in 3-Amino-6-methoxy-[1,5]naphthyridin-4-ol influence its chemical behavior?

  • Methodological Answer : The amino group (-NH₂) at position 3 is nucleophilic and prone to acylation or alkylation. The methoxy group at position 6 can undergo demethylation under acidic conditions (e.g., HBr in acetic acid) to form hydroxyl derivatives. The naphthyridine core participates in electrophilic aromatic substitution at electron-rich positions (e.g., nitration at position 2) . Reactivity studies should use kinetic monitoring (e.g., HPLC) to track intermediate formation.

Advanced Research Questions

Q. How to design experiments to evaluate the antifungal activity of 3-Amino-6-methoxy-[1,5]naphthyridin-4-ol against soilborne pathogens?

  • Methodological Answer :
  • In vitro Assays : Use potato dextrose agar (PDA) plates inoculated with Sclerotium rolfsii. Prepare compound solutions in DMSO (≤1% v/v) and test concentrations from 1–100 µg/ml. Measure radial mycelial growth inhibition after 72 hours at 25°C, with tebuconazole as a positive control .
  • Field Trials : Apply compound formulations (e.g., 10% SC) at 100 g/ha during early disease onset. Monitor disease loci reduction and pod yield compared to untreated controls. Ensure randomized block design with ≥3 replicates .

Q. How can researchers resolve contradictions between in vitro potency and field efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from systemic mobility and environmental stability. Measure octanol-water partition coefficients (LogKow) via HPLC to assess hydrophilicity; lower LogKow (e.g., 2.7 vs. 3.4 for tebuconazole) suggests better soil penetration . Conduct soil adsorption studies using batch equilibrium methods (OECD Guideline 106) to evaluate binding to organic matter. Field applications may require adjuvants (e.g., surfactants) to enhance foliar uptake .

Q. What computational strategies predict the binding interactions of 3-Amino-6-methoxy-[1,5]naphthyridin-4-ol with fungal targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with fungal chitin synthase (PDB: 6JKA) or cytochrome P450 (CYP51) structures. Prioritize hydrogen bonding with amino groups and π-π stacking with aromatic residues .
  • QSAR Modeling : Train models on pyrazole/naphthyridine derivatives with known IC50 values. Descriptors include topological polar surface area (TPSA) and H-bond donor/acceptor counts .

Data Analysis and Validation

Q. How to address inconsistencies in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For mass spectrometry, compare experimental isotopic patterns with theoretical simulations (e.g., Bruker Compass DataAnalysis). Contradictions may arise from tautomerism; test pH-dependent stability via UV-Vis spectroscopy .

Q. What statistical methods are appropriate for dose-response analysis in antifungal studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism to calculate IC50 values. Assess goodness-of-fit via R² (>0.95) and residual plots. For field data, apply ANOVA with Tukey’s post hoc test (α=0.05) to compare treatment means .

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